molecular formula C10H9BrO3 B1331189 3-Bromo-4-oxo-4-phenylbutanoic acid CAS No. 53515-22-3

3-Bromo-4-oxo-4-phenylbutanoic acid

Cat. No.: B1331189
CAS No.: 53515-22-3
M. Wt: 257.08 g/mol
InChI Key: VPUHMOLSUUYGEJ-UHFFFAOYSA-N
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Description

3-Bromo-4-oxo-4-phenylbutanoic acid is an organic compound with the molecular formula C10H9BrO3 It is characterized by the presence of a bromine atom, a phenyl group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid typically involves the bromination of 4-oxo-4-phenylbutanoic acid. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Reduced products may include alcohols or alkanes.

    Substitution: Substituted products will vary based on the nucleophile used.

Scientific Research Applications

3-Bromo-4-oxo-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Oxo-4-phenylbutanoic acid
  • 3-Bromo-4-oxopentanoic acid
  • 4-Oxo-4-phenylbutanenitrile

Comparison: 3-Bromo-4-oxo-4-phenylbutanoic acid is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and potential applications. Compared to 4-Oxo-4-phenylbutanoic acid, the brominated derivative exhibits different reactivity patterns, particularly in substitution reactions. The presence of the bromine atom also influences the compound’s behavior in oxidation and reduction reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUHMOLSUUYGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53515-22-3
Record name 53515-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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